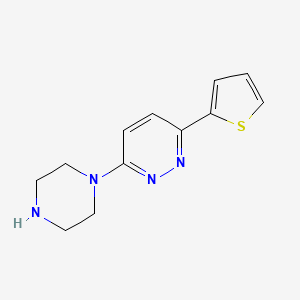
3-Piperazin-1-yl-6-(2-thienyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Piperazin-1-yl-6-(2-thienyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperazine and a thienyl group
Mecanismo De Acción
Target of Action
Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to downstream effects .
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against various bacterial strains .
Action Environment
Environmental factors such as temperature, ph, and presence of other compounds can potentially influence the action of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperazin-1-yl-6-(2-thienyl)pyridazine typically involves the reaction of a pyridazine derivative with a piperazine and a thienyl group. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Piperazin-1-yl-6-(2-thienyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridazine derivative with an additional oxygen-containing group, while substitution could introduce various functional groups depending on the nucleophile or electrophile used.
Aplicaciones Científicas De Investigación
3-Piperazin-1-yl-6-(2-thienyl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine derivatives: These include compounds like trimetazidine and ranolazine, which have similar piperazine moieties.
Thienyl derivatives: Compounds like thiophene and its derivatives share the thienyl group.
Uniqueness
What sets 3-Piperazin-1-yl-6-(2-thienyl)pyridazine apart is its unique combination of a pyridazine ring with both piperazine and thienyl groups. This combination imparts distinct chemical properties and potential biological activities that are not found in other similar compounds .
Propiedades
IUPAC Name |
3-piperazin-1-yl-6-thiophen-2-ylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYMHNQZJWLMQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
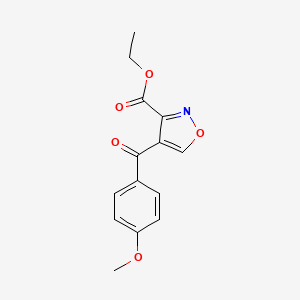
![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)
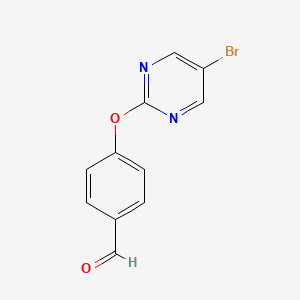
![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)
![2-(Methylthio)[1,2,4]triazolo[1,5-A][1,3,5]triazin-7-amine](/img/structure/B1290985.png)
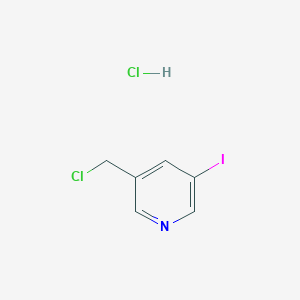
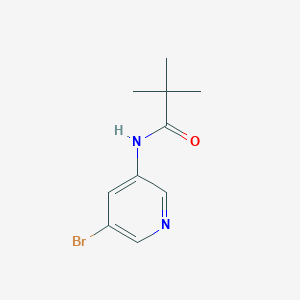
![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)
![5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290997.png)
![5-Bromo-3-iodo-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1290999.png)
![1-Benzenesulfonyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291000.png)
![1-Benzenesulfonyl-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1291001.png)
![4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291006.png)
![1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1291007.png)
